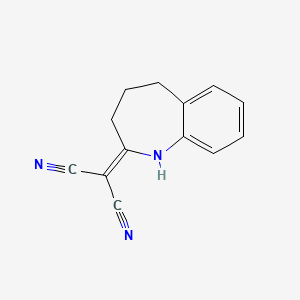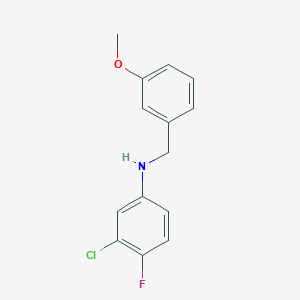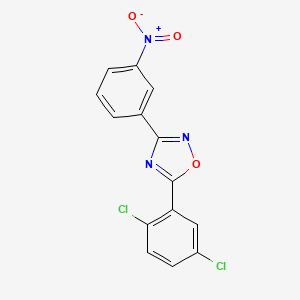![molecular formula C25H21ClN4O2 B5832028 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as CPTH, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) activity, which is involved in the regulation of gene expression. In
科学的研究の応用
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has shown potential for use in various scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. HATs are enzymes that add acetyl groups to histone proteins, which can affect the accessibility of DNA to transcription factors and ultimately impact gene expression. 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to inhibit the activity of HATs, making it a valuable tool for studying the role of histone acetylation in gene regulation.
作用機序
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone inhibits the activity of HATs by binding to a specific site on the enzyme. This binding prevents the acetyl-CoA substrate from binding to the enzyme, which in turn inhibits the transfer of acetyl groups to histone proteins.
Biochemical and Physiological Effects
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on HATs, 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation.
実験室実験の利点と制限
One advantage of using 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in lab experiments is its specificity for HATs. Unlike other HAT inhibitors, 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone does not inhibit other enzymes that are involved in histone modification, which can lead to off-target effects. However, one limitation of using 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its relatively low potency compared to other HAT inhibitors. This can make it difficult to achieve complete inhibition of HAT activity in some experiments.
将来の方向性
There are several future directions for 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone research. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. Another area of interest is the use of 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone in combination with other epigenetic modulators to study the complex interactions between different histone modifications. Additionally, 2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone could be used to study the role of HATs in various disease states, such as cancer or neurodegenerative diseases.
合成法
2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-(4-chlorophenyl)-6-phenyl-2-pyrimidinylhydrazine. The resulting compound is then purified using various techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O2/c1-31-21-13-10-19(24(14-21)32-2)16-27-30-25-28-22(17-6-4-3-5-7-17)15-23(29-25)18-8-11-20(26)12-9-18/h3-16H,1-2H3,(H,28,29,30)/b27-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLRDHIWOAIOCL-JVWAILMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)

![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)


![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)



![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5832054.png)